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Chitosan Tetramer - 117399-50-5

Chitosan Tetramer

Catalog Number: EVT-1474743
CAS Number: 117399-50-5
Molecular Formula: C24H50Cl4N4O17
Molecular Weight: 808.475
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Product Introduction

Description

Chitosan tetramers are oligosaccharides composed of four β-1,4-linked glucosamine (GlcN) units, with varying degrees and patterns of N-acetylation. They are derived from chitosan, a natural polysaccharide obtained from the deacetylation of chitin, found in the exoskeletons of crustaceans and insects, as well as the cell walls of fungi. [, , , ]. Chitosan tetramers play a crucial role in scientific research as model compounds for studying the biological activity of chitosan and as potential elicitors of plant defense responses and inhibitors of fungal growth [, ].

β-D-GlcNAc-(1→4)-β-D-GlcNAc-(1→4)-β-D-GlcNAc-(1→4)-D-GlcN

    Compound Description: This compound is a chitosan tetramer derivative with a specific acetylation pattern. It was synthesized through a partial N-acetylation reaction of chitosan tetramer using a chitin deacetylase from Colletotrichum lindemuthianum ATCC 56676 []. This enzymatic reaction allowed for regioselectivity, which is difficult to achieve with chemical N-acetylation [].

Chitosan Trimer

    Compound Description: Chitosan trimer is a degradation product of chitosan, composed of three glucosamine units. It is produced through the enzymatic hydrolysis of chitosan by chitosanases [].

Chitosan Hexamer

    Compound Description: Chitosan hexamer, composed of six glucosamine units, is another oligomer derived from chitosan [].

    Relevance: This compound, like the chitosan trimer, demonstrates the structural diversity within the chitosan family, emphasizing the importance of chain length in chitosan's biological activity in comparison to Chitosan Tetramer [].

Chitosan Octamer

    Compound Description: Composed of eight glucosamine units, chitosan octamer is a larger chitosan oligomer that has been found to effectively induce pisatin accumulation and inhibit fungal growth [].

    Relevance: The effectiveness of chitosan octamer in inducing biological responses highlights the influence of oligomer size on activity, providing a comparison point for understanding the activity of Chitosan Tetramer [].

Mono-N-deacetylated Chitosan Tetramers

    Compound Description: This set of compounds represents four distinct isomers of chitosan tetramer, each with a single glucosamine unit deacetylated at a specific position. These compounds were studied using gas phase Infra-Red spectroscopy integrated with mass spectrometry (MS) to understand the impact of acetylation patterns on their structural properties [].

    Relevance: These compounds directly demonstrate the importance of acetylation patterns in Chitosan Tetramer. The unique MS and IR fingerprints of each isomer highlight the subtle yet significant structural differences arising from varying the position of the deacetylated glucosamine unit [].

Doubly-N-deacetylated Chitosan Tetramers

    Compound Description: Similar to the mono-N-deacetylated tetramers, this group consists of two isomers, each with two specifically positioned deacetylated glucosamine units within the chitosan tetramer structure [].

    Relevance: These compounds further emphasize the concept of acetylation patterns influencing the structural properties of Chitosan Tetramer. Comparing their behavior with the mono-N-deacetylated versions can shed light on the additive or synergistic effects of multiple deacetylations [].

Lipo-chitooligosaccharide from Bradyrhizobium japonicum

    Compound Description: This compound represents a class of signaling molecules produced by nitrogen-fixing bacteria like Bradyrhizobium japonicum []. These molecules play a crucial role in the symbiotic interaction between these bacteria and their host plants.

Partially-acetylated Chitosan Oligosaccharides (DP4-DP12)

    Compound Description: This broad group encompasses a range of chitosan oligomers with varying degrees of polymerization (DP4 to DP12) and diverse acetylation patterns. These were generated from a chitosan polymer using recombinant chitosan hydrolases and tested for their elicitor and priming activities in rice cells [].

    Relevance: This diverse set of chitosan oligomers, which includes Chitosan Tetramer (DP4), was instrumental in demonstrating the influence of both degree of polymerization and acetylation patterns on biological activity, particularly in plant defense responses [].

Overview

Chitosan tetramer is a specific oligomer derived from chitosan, which itself is a biopolymer obtained through the deacetylation of chitin. Chitin is primarily sourced from the exoskeletons of crustaceans, insects, and fungi. Chitosan tetramers are characterized by their varying degrees of acetylation and deacetylation, which significantly influence their biological activities and applications in various fields such as medicine, agriculture, and food preservation.

Source

Chitosan is predominantly extracted from crustacean shells, such as those of shrimp and crabs, through a multi-step process involving demineralization and deproteinization. This process yields chitin, which is then treated with alkaline solutions to produce chitosan. The tetrameric form of chitosan can also be synthesized enzymatically from chitin or chitosan using specific enzymes like chitinase and chitin deacetylase .

Classification

Chitosan tetramers can be classified based on their degree of polymerization (DP), degree of acetylation (DA), and pattern of acetylation (PA). These classifications determine their solubility, reactivity, and biological properties .

Synthesis Analysis

Methods

The synthesis of chitosan tetramers can be achieved through both chemical and enzymatic methods. Enzymatic synthesis has gained attention due to its specificity and mild reaction conditions.

Technical Details

The enzymatic synthesis process often utilizes high-performance liquid chromatography coupled with mass spectrometry for analysis and purification. Conditions such as enzyme concentration, reaction time, and buffer composition are critical for achieving high yields and purity levels exceeding 95% .

Molecular Structure Analysis

Structure

Chitosan tetramers consist of four repeating units of glucosamine (deacetylated) and N-acetylglucosamine (acetylated). The molecular structure can be represented as:

 C6H11NO4 n\text{ C}_6\text{H}_{11}\text{NO}_4\text{ }_n

where nn indicates the number of repeating units.

Data

  • Degree of Polymerization: Typically 4 for tetramers.
  • Degree of Acetylation: Varies based on synthesis conditions; affects solubility and biological activity.
  • Molecular Weight: Generally ranges from 500 to 1000 Da for tetramers.
Chemical Reactions Analysis

Reactions

Chitosan tetramers participate in various chemical reactions due to their functional groups (amino and hydroxyl groups). Key reactions include:

  1. Deacetylation: Conversion of N-acetyl groups to amino groups under alkaline conditions.
  2. Acetylation: The reverse process can be achieved using acetic anhydride or acetic acid.
  3. Cross-linking Reactions: Chitosan can form hydrogels through cross-linking with agents like glutaraldehyde.

Technical Details

These reactions are often monitored using spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural changes .

Mechanism of Action

Process

The mechanism of action for chitosan tetramers largely revolves around their interaction with biological systems:

  1. Antimicrobial Activity: Chitosan tetramers exhibit antimicrobial properties by disrupting bacterial cell membranes due to their cationic nature.
  2. Wound Healing: They promote wound healing by enhancing cell proliferation and migration.
  3. Drug Delivery: Their ability to encapsulate drugs allows for controlled release mechanisms in pharmaceutical applications.

Data

Studies indicate that the antimicrobial efficacy is influenced by the degree of acetylation; lower degrees generally enhance activity against various pathogens .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in acidic solutions; insoluble in neutral or basic conditions.
  • Viscosity: Viscosity varies with molecular weight; lower molecular weight results in lower viscosity.

Chemical Properties

  • pH Sensitivity: Chitosan tetramers exhibit pH-dependent solubility due to protonation of amino groups at lower pH levels.
  • Biodegradability: They are biodegradable under natural conditions due to enzymatic degradation by lysozyme or other enzymes present in the environment.

Relevant Data or Analyses

The degree of acetylation significantly affects solubility, reactivity, and biological activity. For example, increasing acetylation generally decreases solubility in water but may enhance certain biological activities .

Applications

Chitosan tetramers find diverse applications across several scientific fields:

  1. Biomedical Applications: Used in drug delivery systems, wound dressings, and tissue engineering due to their biocompatibility and biodegradability.
  2. Food Industry: Employed as natural preservatives owing to their antimicrobial properties.
  3. Agriculture: Utilized as biopesticides or soil conditioners enhancing plant growth and health.
  4. Environmental Applications: Applied in water treatment processes for removing heavy metals and pollutants due to their adsorption capabilities.
Introduction to Chitosan Oligomers

Structural Definition of Chitosan Tetramer

The chitosan tetramer is a linear oligosaccharide composed of four β-(1→4)-linked D-glucosamine (GlcN, denoted D) and/or N-acetyl-D-glucosamine (GlcNAc, denoted A) units. Its molecular formula is C₂₄H₄₄N₄O₁₉, with a theoretical monoisotopic mass of 668.27 g/mol. Structural diversity arises from the sequence of acetylation (PA), generating 14 possible isomeric configurations (Figure 1) [4] [6]:

  • Fully deacetylated: DDDD
  • Mono-acetylated: ADDD, DADD, DDAD, DDDA
  • Di-acetylated: AADD, ADAD, ADDA, DAAD, DADA, DDAA
  • Tri-acetylated: AAAD, AADA, ADAA, DAAA
  • Fully acetylated: AAAA (chitin tetramer)

Table 1: Chitosan Tetramer Isomers and Key Characteristics

Pattern of Acetylation (PA)AbbreviationNet Charge (pH 7.4)†Solubility in Water
DDDDGlcN₄+4High
ADDDA₁D₃+3High
DADDD₁A₁D₂+3Moderate
DDADD₂A₁D₁+3Moderate
AADDA₂D₂+2Low
ADDAA₁D₂A₁+2Low
DADAD₁A₁D₁A₁+2Moderate
AAAAGlcNAc₄0Insoluble

†Calculated based on pKa of glucosamine amino groups (~6.5) [1] [10]

The spatial conformation of tetramers is governed by glycosidic torsion angles (Φ, Ψ) and intramolecular hydrogen bonding. Computational simulations reveal that acetylated units induce hydrophobic patches, while deacetylated segments create cationic domains, enabling sequence-specific molecular recognition [9] [10].

Historical Development in Chitosan Oligomer Research

The study of chitosan oligomers evolved through three phases:

  • Chemical Era (Pre-2000): Initial production relied on harsh acid hydrolysis or oxidative cleavage of chitosan polymers, yielding ill-defined oligomer mixtures with random PA and broad DP dispersity (ÐDP > 1.5) [5] [7]. Tetramers constituted <5% of typical hydrolysates, complicating isolation.
  • Enzymatic Breakthroughs (2000–2017): Discovery of specific chitosanases (e.g., GH8 from Bacillus sp. MN) enabled controlled depolymerization. These enzymes cleave glycosidic bonds based on subsite specificity—e.g., GH8 chitosanase preferentially hydrolyzes D│D bonds, enriching products like GlcN₃ and GlcN₃GlcNAc₁ [8].
  • Pattern-Controlled Synthesis (2017–Present): Bacterial and fungal chitin deacetylases (CDAs) were engineered for regioselective deacetylation or acetylation. Notable milestone: In 2017, all 14 tetramers were enzymatically synthesized using CDAs from Vibrio cholerae and Puccinia graminis acting in "forward" (chitin → chitosan) or "reverse" (GlcN₄ → acetylated isomers) modes [4].

Table 2: Key Milestones in Chitosan Tetramer Research

YearDevelopmentSignificance
1995First isolation of chitosan tetramer via HPLCConfirmed bioactivity of DP4 oligomers
2010GH46 chitosanase crystal structure resolvedRevealed subsite specificity for D│D cleavage
2017Enzymatic synthesis of all 14 tetramers achievedEnabled PA-specific bioactivity studies
2023MS² sequencing of mono-acetylated tetramersLinked PA to plant immune responses (e.g., ADDD) [6]

Significance of Degree of Polymerization (DP) and Acetylation Patterns (PA)

DP-Dependent Effects

The tetramer (DP4) occupies a "bioactivity sweet spot":

  • Solubility: Unlike high-DP chitosans, tetramers are soluble at neutral pH (94.56% solubility vs. 70.64% for polymers) due to reduced chain entanglement and crystallinity [2].
  • Cellular Uptake: DP4 oligomers passively diffuse across membranes, while larger DPs require endocytosis [5].
  • Receptor Recognition: In plants, CERK1 receptors bind chitin oligomers (DP ≥ 6), but tetramers like ADDD prime innate immunity via unknown receptors [6] [9].

PA-Dependent Effects

The sequence of A and D units dictates bioactivity:

  • Antioxidant Activity: DDDD exhibits superior radical scavenging (80% DPPH inhibition) due to exposed amino groups, while AADD shows 40% activity [2].
  • Antimicrobial Efficacy: ADDD reduces E. coli viability by 90% vs. 60% for DDAD, attributed to optimized charge distribution for membrane disruption [8].
  • Plant Elicitation: ADDD (acetyl at non-reducing end) triggers oxidative bursts in rice cells, whereas DDAD is inactive [6] [9].

Table 3: Functional Implications of Tetramer PA

Biological FunctionMost Active PAMechanistic Insight
AntioxidantDDDDFree NH₂ groups donate electrons/H⁺
Antibacterial (Gram-)ADDD, DADACationic charge density disrupts membrane integrity
Plant immunity primingADDDBinds lectin receptors at non-reducing end
Chitinase inhibitionDADAMimics chitin tetramer at catalytic subsites [4] [8]

Analytical Challenges

Characterizing PA requires integrated techniques:

  • MALDI-TOF MS/MS: Sequences oligomers via fragmentation patterns (e.g., distinguishes ADDD from DDAD) [6].
  • NMR: Resolves anomeric proton signals to identify glycosidic linkages and acetylation sites [10].
  • Enzymatic Probing: Chitosanases with known subsite specificity (e.g., GH8 cleaves D│D bonds) infer PA from digestion products [8].

Properties

CAS Number

117399-50-5

Product Name

Chitosan Tetramer

IUPAC Name

(3S,5S,6S)-5-amino-6-[(3S,5S,6S)-5-amino-6-[(3S,5S,6S)-5-amino-6-[(3S,5S,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;tetrahydrochloride

Molecular Formula

C24H50Cl4N4O17

Molecular Weight

808.475

InChI

InChI=1S/C24H46N4O17.4ClH/c25-9-15(35)18(6(2-30)39-21(9)38)43-23-11(27)17(37)20(8(4-32)41-23)45-24-12(28)16(36)19(7(3-31)42-24)44-22-10(26)14(34)13(33)5(1-29)40-22;;;;/h5-24,29-38H,1-4,25-28H2;4*1H/t5?,6?,7?,8?,9-,10-,11-,12-,13+,14?,15?,16?,17?,18+,19+,20+,21+,22-,23-,24-;;;;/m0..../s1

InChI Key

FYACONDITADORN-MNBTVNAMSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl

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